

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

Cat. No.: B082174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **3-Methyl-1H-indole-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, and explores its potential biological activities based on current literature.

Core Chemical and Physical Properties

3-Methyl-1H-indole-2-carbonitrile, with the chemical formula $C_{10}H_8N_2$, is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_{10}H_8N_2$	[2]
Molecular Weight	156.18 g/mol	[2]
IUPAC Name	3-methyl-1H-indole-2-carbonitrile	[2]
CAS Number	13006-59-2	[2]
Melting Point	162-164 °C	

Note: The melting point is reported in a single source and should be considered provisional pending further experimental verification.

Synthesis and Characterization

The synthesis of **3-Methyl-1H-indole-2-carbonitrile** can be approached through established methods for the preparation of substituted indole-2-carbonitriles. A common strategy involves the dehydration of the corresponding aldoxime or the direct cyanation of a suitable indole precursor.

Experimental Protocol: A Plausible Synthetic Route

While a specific detailed protocol for **3-Methyl-1H-indole-2-carbonitrile** is not readily available in the reviewed literature, a general and plausible method can be adapted from the synthesis of related indole-2-carbonitriles.^{[3][4]} This typically involves the conversion of a 3-methyl-1H-indole-2-carboxamide.

Step 1: Synthesis of 3-Methyl-1H-indole-2-carboxamide This intermediate can be prepared from 3-methyl-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia source to yield the carboxamide.

Step 2: Dehydration to **3-Methyl-1H-indole-2-carbonitrile** The 3-methyl-1H-indole-2-carboxamide is then subjected to dehydration to form the nitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl_3), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction is typically carried out in an appropriate aprotic solvent.

Purification: The crude product can be purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of **3-Methyl-1H-indole-2-carbonitrile** relies on a combination of spectroscopic methods. While dedicated spectra for this specific compound are not widely

published, the expected spectral features can be inferred from data on closely related indole derivatives.^[5]

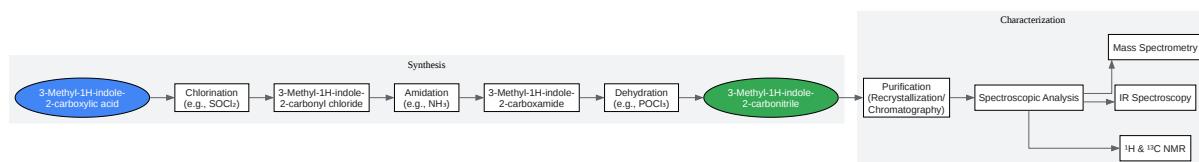
- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group at the 3-position, and a broad singlet for the N-H proton of the indole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group at the 2-position.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The methyl carbon will show a signal in the aliphatic region, and the remaining signals will correspond to the carbons of the indole ring.
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. A broad band corresponding to the N-H stretch of the indole ring is also expected around 3300-3500 cm⁻¹.
- MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.18 g/mol). Fragmentation patterns would likely involve the loss of the nitrile group and rearrangements of the indole core.

Biological Activity and Potential Applications

The biological profile of **3-Methyl-1H-indole-2-carbonitrile** has not been extensively investigated. However, the indole nucleus is a cornerstone of many pharmacologically active molecules, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.^{[6][7]} The introduction of a nitrile group can significantly influence the biological properties of a molecule, often enhancing its potency or altering its mechanism of action.

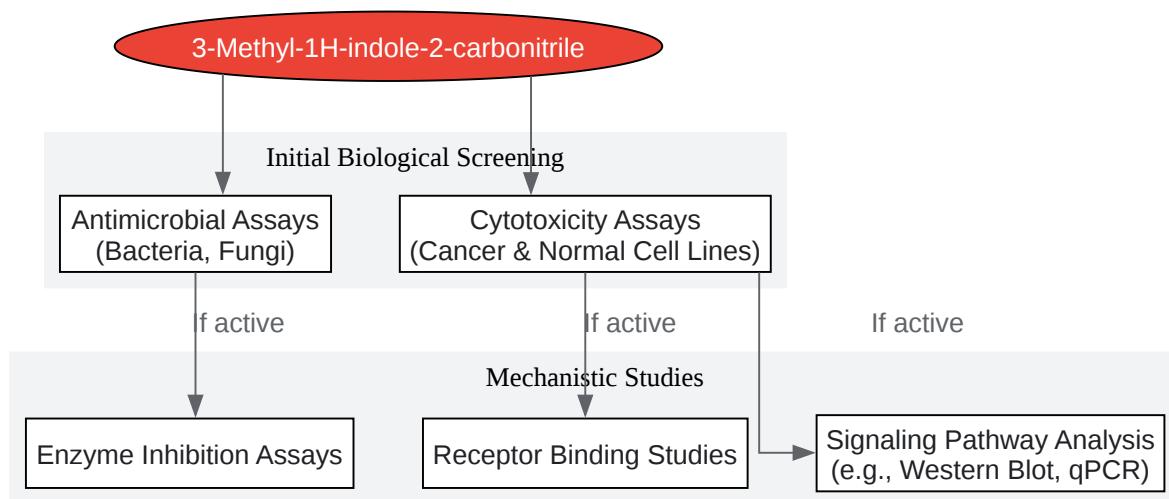
Potential Antimicrobial and Cytotoxic Effects

Derivatives of indole are known to possess antimicrobial properties. While specific studies on **3-Methyl-1H-indole-2-carbonitrile** are limited, related indole-2-carbonitrile compounds have


been explored for their biological activities. The cytotoxicity of the related compound, 3-methylindole (skatole), has been documented, suggesting that this structural motif may interact with biological systems. Further screening of **3-Methyl-1H-indole-2-carbonitrile** against various bacterial, fungal, and cancer cell lines is warranted to determine its potential in these areas.

Signaling Pathway Interactions

At present, there is no direct evidence in the scientific literature linking **3-Methyl-1H-indole-2-carbonitrile** to specific cellular signaling pathways. However, other indole derivatives, such as Indole-3-carbinol (I3C) and its metabolites, are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and NF- κ B pathways. Given the structural similarity, it is plausible that **3-Methyl-1H-indole-2-carbonitrile** could also interact with these or other signaling cascades. Elucidating these potential interactions will be crucial for understanding its mechanism of action and identifying potential therapeutic targets.


Experimental Workflows and Logical Relationships

To facilitate further research and development of **3-Methyl-1H-indole-2-carbonitrile**, the following diagrams illustrate a typical experimental workflow for its synthesis and characterization, and a logical relationship for investigating its biological potential.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and characterization of **3-Methyl-1H-indole-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological evaluation of **3-Methyl-1H-indole-2-carbonitrile**.

Conclusion

3-Methyl-1H-indole-2-carbonitrile represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While its fundamental chemical properties are partially characterized, a significant opportunity exists for further research to fully elucidate its physicochemical characteristics, optimize its synthesis, and comprehensively evaluate its biological activity. The structural motifs present in this compound suggest a potential for interaction with various biological targets, making it a candidate for future drug discovery and development programs. This guide serves as a foundational resource to stimulate and support these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-1H-indole-2-carbonitrile | C10H8N2 | CID 593371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole-2-carbonitrile, 3-methyl- [webbook.nist.gov]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082174#3-methyl-1h-indole-2-carbonitrile-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com